

Molecular structure and formula of 4-(Chloromethyl)-2-isopropylthiazole.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-2-isopropylthiazole

Cat. No.: B1586742

[Get Quote](#)

An In-depth Technical Guide to **4-(Chloromethyl)-2-isopropylthiazole**: Structure, Synthesis, and Applications

Introduction

4-(Chloromethyl)-2-isopropylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature—comprising a reactive chloromethyl group, a stable thiazole core, and a lipophilic isopropyl substituent—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a particular focus on its role in the development of antiviral therapeutics. As a key intermediate in the synthesis of the protease inhibitor Ritonavir, **4-(Chloromethyl)-2-isopropylthiazole** has proven its value in the construction of biologically active molecules.^[1] This document is intended for researchers and scientists in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

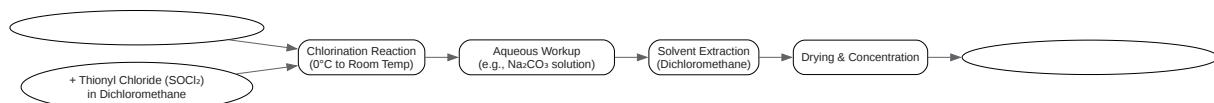
The molecular structure of **4-(Chloromethyl)-2-isopropylthiazole** consists of a five-membered thiazole ring. An isopropyl group is attached at the C2 position, and a chloromethyl group is at

the C4 position. This arrangement of functional groups provides a unique combination of reactivity and steric and electronic properties that are leveraged in multi-step syntheses.

Caption: Molecular structure of **4-(Chloromethyl)-2-isopropylthiazole**.

Table 1: Physicochemical Properties of **4-(Chloromethyl)-2-isopropylthiazole**

Property	Value	Reference
CAS Number	40516-57-2	[2][3][4]
Molecular Formula	C ₇ H ₁₀ CINS	[2][3][5][6]
Molecular Weight	175.68 g/mol	[2][3]
Appearance	Solid	[7]
SMILES	CC(C)C1=NC(=CS1)CCl	[2][5]
InChI	InChI=1S/C7H10CINS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3	[5][7]
Melting Point	92-94°C (for hydrochloride salt)	[8]
Boiling Point	235.8°C at 760 mmHg (for hydrochloride salt)	[8]


Synthesis of **4-(Chloromethyl)-2-isopropylthiazole**

The synthesis of **4-(Chloromethyl)-2-isopropylthiazole** is commonly achieved through a multi-step process. A prevalent method involves the initial formation of the corresponding hydroxymethylthiazole, followed by chlorination. This approach provides good yields and control over the final product.

One established pathway begins with the reaction of 2-isopropyl-4-hydroxymethylthiazole with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane. [1] This is a classic example of converting an alcohol to an alkyl chloride.

Causality in Experimental Choices:

- Choice of Chlorinating Agent: Thionyl chloride is preferred because it reacts with the primary alcohol to form an alkyl chlorosulfite intermediate. The subsequent collapse of this intermediate releases sulfur dioxide and a chloride ion, which then attacks the carbon, resulting in the desired product with minimal side reactions. The byproducts (SO_2 and HCl) are gases, which simplifies workup.
- Solvent: Dichloromethane is an excellent choice as it is relatively inert, has a low boiling point for easy removal, and effectively solubilizes the starting material and intermediate.
- Temperature Control: The reaction is typically initiated at a low temperature (e.g., 5°C) during the addition of thionyl chloride to manage the exothermic nature of the reaction and prevent potential side reactions.^[1] The reaction is then allowed to proceed at room temperature to ensure completion.^[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Chloromethyl)-2-isopropylthiazole**.

Experimental Protocol: Synthesis from 2-Isopropyl-4-hydroxymethylthiazole

This protocol is adapted from methodologies described in the patent literature.^[1]

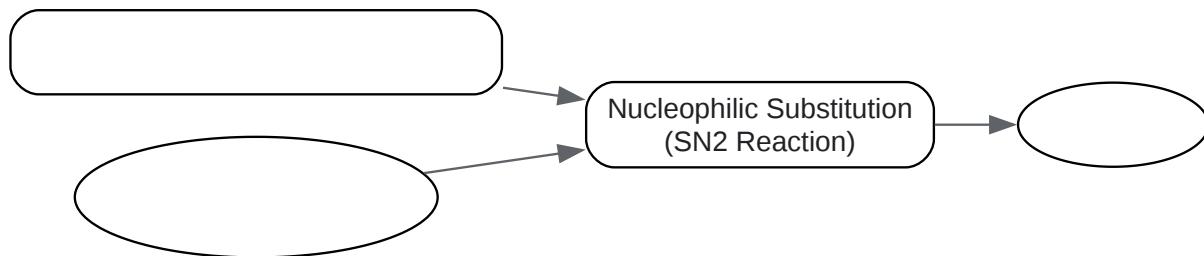
Materials:

- 2-Isopropyl-4-hydroxymethylthiazole
- Thionyl chloride (SOCl_2)

- Dichloromethane (DCM)
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole in dichloromethane.
- Cool the stirred solution to 5°C using an ice bath.
- Slowly add thionyl chloride dropwise to the solution, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction overnight at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated sodium carbonate solution until the mixture is basic.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography if necessary.


Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

- ^1H NMR: The proton NMR spectrum is expected to show a distinct set of signals:
 - A doublet for the two methyl groups of the isopropyl substituent (~1.4 ppm).
 - A septet for the methine proton of the isopropyl group (~3.3 ppm).
 - A singlet for the chloromethyl protons (CH_2Cl) in the range of 4.5-4.8 ppm.
 - A singlet for the proton on the thiazole ring (at C5) around 7.0-7.2 ppm.
- ^{13}C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the chloromethyl group would be expected in the 40-50 ppm range, while the thiazole ring carbons would appear further downfield.
- Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups, C=N and C=C stretching from the thiazole ring, and a characteristic C-Cl stretching frequency.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at m/z 175. [2] A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the isopropyl group.

Applications in Drug Development

The primary application of **4-(Chloromethyl)-2-isopropylthiazole** in drug development is as a crucial intermediate for the synthesis of the HIV protease inhibitor, Ritonavir.[1] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the thiazole moiety to the core structure of the drug molecule.

[Click to download full resolution via product page](#)

Caption: Role of **4-(Chloromethyl)-2-isopropylthiazole** in Ritonavir synthesis.

In a typical synthetic sequence, the chloromethyl group is displaced by a primary or secondary amine from another part of the target molecule. This reaction forms a new carbon-nitrogen bond, effectively incorporating the 2-isopropylthiazole-4-ylmethyl group, which is a key pharmacophoric element in Ritonavir.

Safety and Handling

4-(Chloromethyl)-2-isopropylthiazole is a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed (Acute Toxicity 4, Oral).[3] It is also reported to cause severe skin burns and eye damage.[9] As with many alkylating agents, it should be treated as a potential irritant and sensitizer.
- Handling:
 - Always use this compound within a chemical fume hood.[9]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
 - Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][11]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]

Conclusion

4-(Chloromethyl)-2-isopropylthiazole is a high-value synthetic intermediate with proven utility in the pharmaceutical industry. Its well-defined structure and predictable reactivity make it an essential building block for constructing complex drug molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for any scientist working with this compound. The methodologies and data presented in this guide offer a solid foundation for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 2. 4-(Chloromethyl)-2-isopropylthiazole | 40516-57-2 | QBA51657 [biosynth.com]
- 3. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 4. 4-(chloromethyl)-2-isopropylthiazole,(CAS# 40516-57-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. PubChemLite - 4-(chloromethyl)-2-isopropyl-1,3-thiazole (C7H10CINS) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Chloromethyl)-2-isopropyl-1,3-thiazole [chemicalbook.com]
- 7. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 8. 4-(ChloroMethyl)-2-isopropylthiazole hydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Molecular structure and formula of 4-(Chloromethyl)-2-isopropylthiazole.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586742#molecular-structure-and-formula-of-4-chloromethyl-2-isopropylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com